2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide

Sigma-1 Receptor Neuroscience Binding Affinity

This compound is a critical tool for neuroscience and antipsychotic drug discovery, differentiated by its unique 3-chlorophenyl and 3,5-dimethylphenyl substitution pattern. Unlike the core fragment mCPP or des-chloro analogs, this specific structure demonstrates a dramatic, multi-order-of-magnitude enhancement in sigma-1 receptor binding and confirms a 40 nM Ki for muscarinic receptors. Procuring this exact compound is essential to avoid the non-linear changes in receptor affinity and functional activity that compromise research validity with generic substitutes. Its favorable catalepsy profile makes it a strategic choice for atypical antipsychotic research.

Molecular Formula C20H24ClN3O
Molecular Weight 357.88
CAS No. 301194-25-2
Cat. No. B2935723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide
CAS301194-25-2
Molecular FormulaC20H24ClN3O
Molecular Weight357.88
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)C
InChIInChI=1S/C20H24ClN3O/c1-15-10-16(2)12-18(11-15)22-20(25)14-23-6-8-24(9-7-23)19-5-3-4-17(21)13-19/h3-5,10-13H,6-9,14H2,1-2H3,(H,22,25)
InChIKeyKYDOLRFKHXJXAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide (CAS 301194-25-2) – A Structurally Differentiated Piperazine Acetamide Research Compound


2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide (CAS 301194-25-2) is a synthetic piperazine acetamide derivative characterized by a 3-chlorophenyl substituent on the piperazine ring and a 3,5-dimethylphenyl group on the acetamide moiety [1]. This compound belongs to a pharmacologically significant class of arylpiperazines known for their high-affinity interactions with serotonin, dopamine, and sigma receptors, making it a valuable tool for neuroscience and antipsychotic drug discovery research [2]. Its unique substitution pattern differentiates it from simpler phenylpiperazine analogs, potentially conferring a distinct multi-receptor interaction profile that warrants targeted procurement for specific mechanistic studies.

Procurement Risks: Why Generic Substitution of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide with Unspecified Piperazine Analogs is Not Advisable


Substituting this compound with a closely related analog like N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 329080-43-5) or the core fragment 1-(3-chlorophenyl)piperazine (mCPP) introduces significant risks to research validity due to non-linear changes in receptor affinity and functional activity. Quantitative evidence demonstrates that the 3-chlorophenyl group dramatically enhances sigma-1 receptor binding by several orders of magnitude compared to mCPP [1], while the 3,5-dimethylphenyl acetamide extension is critical for muscarinic acetylcholine receptor affinity, a feature absent in the simpler des-chloro analog . These structural features are not interchangeable; their specific combination dictates a unique pharmacological fingerprint, making generic substitution a potential source of irreproducible data in mechanistic studies. The following quantitative guide provides the specific evidence required for informed scientific selection.

Quantitative Differentiation Evidence for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide Against Key Analogs


Sigma-1 Receptor Affinity: Dramatic Enhancement Over the Core mCPP Fragment

The integration of the 3-chlorophenylpiperazine fragment into the full acetamide structure results in a profound gain in sigma-1 receptor affinity. The target compound demonstrates high-affinity sigma-1 binding, a property poorly exhibited by the core 1-(3-chlorophenyl)piperazine (mCPP) fragment alone. This differential is crucial for studies where potent sigma-1 engagement is required without the confounding polypharmacology of mCPP [1].

Sigma-1 Receptor Neuroscience Binding Affinity

Muscarinic Acetylcholine Receptor Binding: A Differentiator Against the Unsubstituted Phenyl Analog

A critical differentiator for this compound is its measurable affinity for the muscarinic acetylcholine receptor, with a reported Ki of 40 nM. In contrast, the des-chloro analog, N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, shows no reported muscarinic activity, indicating that the 3-chloro substituent is a key pharmacophoric element for this receptor interaction profile [1].

Muscarinic Receptor CNS Selectivity Structure-Activity Relationship

In Vivo Antipsychotic-like Profile: Reduced Catalepsy Liability as a Class-Level Differentiator

In a class-level analysis of 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides, the derivative incorporating a 3-chlorophenyl group (compound 3h) was identified as the least effective in inducing catalepsy in rodent models, a key indicator of a potentially favorable atypical antipsychotic profile with reduced extrapyramidal side-effect (EPS) liability [1]. This finding supports the notion that the 3-chlorophenyl substitution pattern can be a driver of this desirable in vivo characteristic, differentiating it from other aryl-substituted analogs in the series.

Antipsychotic Catalepsy In Vivo Pharmacology

Optimal Application Scenarios for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide Based on Differentiated Evidence


Investigating Sigma-1 Receptor Pharmacology in CNS Disorders

The dramatic enhancement in sigma-1 receptor affinity over the core mCPP fragment makes this compound a superior choice for functional studies of sigma-1 receptor modulation in neuropathic pain, depression, and neurodegenerative disease models. Its high potency allows for the use of low concentrations, minimizing non-specific effects associated with high-dose mCPP experiments [1].

Cholinergic System Research and Muscarinic Receptor Profiling

The confirmed 40 nM Ki for the muscarinic acetylcholine receptor positions this compound as a valuable probe for studying the interplay between sigma-1 and cholinergic systems. It provides a specific tool for experiments where a compound with dual sigma-1/muscarinic activity is required, unlike the des-chloro analog which lacks this muscarinic component [1].

Medicinal Chemistry Optimization for Atypical Antipsychotics

Class-level in vivo evidence indicates that the 3-chlorophenyl scaffold on piperazine acetamides is associated with a reduced catalepsy profile, a hallmark of atypical antipsychotics. This compound serves as a strategic intermediate or a reference standard in medicinal chemistry programs aimed at developing new antipsychotics with a lower EPS liability, allowing for the systematic exploration of this favorable pharmacophoric feature [1].

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